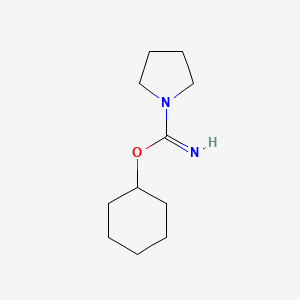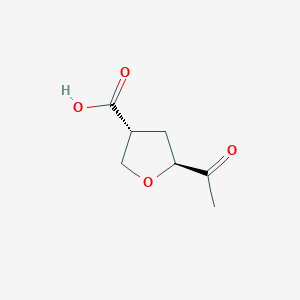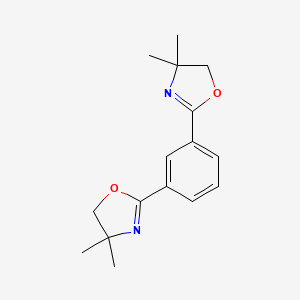
1,3-Bis(4,4-dimethyl-2-oxazolin-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is a chemical compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol . It is a five-membered heterocyclic compound containing two carbons, nitrogen, oxygen, and a carbon-nitrogen double bond . This compound is often used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is typically synthesized through the reaction of resorcinol with 2-amino-2-methyl-1-propanol under acidic conditions . The reaction involves the formation of oxazoline rings through cyclization.
Industrial Production Methods
In industrial settings, the production of 1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline rings to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Oxazoles
Reduction: Amines
Substitution: Various substituted oxazolines depending on the nucleophile used.
科学研究应用
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
作用机制
The mechanism of action of 1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene involves its ability to undergo ring-opening reactions with various functional groups such as carboxyl, anhydride, amino, epoxy, thiol, phenolic hydroxyl, and isocyanate . These reactions enable the compound to act as a chain extender or cross-linking agent in polymers, thereby modifying their physical properties.
相似化合物的比较
Similar Compounds
1,2-bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Similar in structure but with an ethane backbone instead of a benzene ring.
1,3-bis(4,5-dihydro-2-oxazolyl)benzene: Similar but lacks the dimethyl groups on the oxazoline rings.
Uniqueness
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of dimethyl groups on the oxazoline rings, which enhances its stability and reactivity compared to other similar compounds . This makes it particularly useful in applications requiring robust chemical properties.
属性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC 名称 |
2-[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-15(2)9-19-13(17-15)11-6-5-7-12(8-11)14-18-16(3,4)10-20-14/h5-8H,9-10H2,1-4H3 |
InChI 键 |
MUBZACKCHQIRSY-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one](/img/structure/B12879380.png)


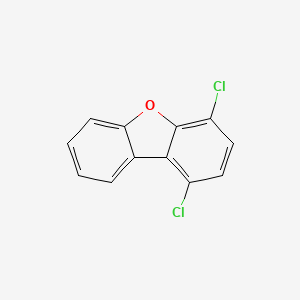

![D-Alanine, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12879395.png)
![4-[4-Chloro-5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-diethylaniline](/img/structure/B12879409.png)
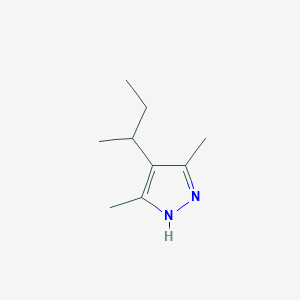
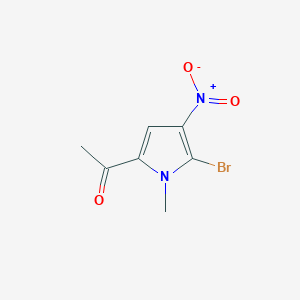
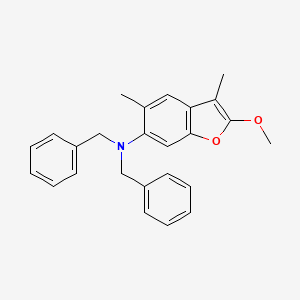

![N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B12879437.png)
